molecular formula C9H9ClFNO3S2 B14020495 S-[2-chloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate CAS No. 35685-66-6

S-[2-chloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate

Cat. No.: B14020495
CAS No.: 35685-66-6
M. Wt: 297.8 g/mol
InChI Key: SKMZMRMTHLHTMZ-UHFFFAOYSA-N
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Description

3-chloro-4-(dimethylcarbamoylsulfanyl)benzenesulfonyl fluoride is a chemical compound with the molecular formula C9H11ClFNO3S2 It is known for its unique structure, which includes a sulfonyl fluoride group, a dimethylcarbamoyl group, and a chloro substituent on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(dimethylcarbamoylsulfanyl)benzenesulfonyl fluoride typically involves multiple steps. One common method starts with the chlorination of 4-(dimethylcarbamoylsulfanyl)benzenesulfonyl fluoride. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction mixture is usually heated to facilitate the chlorination process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(dimethylcarbamoylsulfanyl)benzenesulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include substituted benzenesulfonyl compounds, sulfonic acids, and various derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-4-(dimethylcarbamoylsulfanyl)benzenesulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-(dimethylcarbamoylsulfanyl)benzenesulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of covalent bonds with nucleophiles, resulting in various chemical transformations. The molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(dimethylcarbamoylsulfanyl)benzenesulfonyl fluoride
  • 3-chloro-4-(methylcarbamoylsulfanyl)benzenesulfonyl fluoride
  • 3-chloro-4-(ethylcarbamoylsulfanyl)benzenesulfonyl fluoride

Uniqueness

3-chloro-4-(dimethylcarbamoylsulfanyl)benzenesulfonyl fluoride is unique due to the presence of both a sulfonyl fluoride group and a dimethylcarbamoyl group on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and research.

Properties

CAS No.

35685-66-6

Molecular Formula

C9H9ClFNO3S2

Molecular Weight

297.8 g/mol

IUPAC Name

S-(2-chloro-4-fluorosulfonylphenyl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C9H9ClFNO3S2/c1-12(2)9(13)16-8-4-3-6(5-7(8)10)17(11,14)15/h3-5H,1-2H3

InChI Key

SKMZMRMTHLHTMZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)SC1=C(C=C(C=C1)S(=O)(=O)F)Cl

Origin of Product

United States

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